molecular formula C13H11N3S2 B14414116 6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine CAS No. 83715-56-4

6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine

Cat. No.: B14414116
CAS No.: 83715-56-4
M. Wt: 273.4 g/mol
InChI Key: NWLGIZLTNDLVHF-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine is a heterocyclic compound that contains a thieno[2,3-e][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenyl isothiocyanate with a suitable hydrazine derivative, followed by cyclization in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thieno[2,3-e][1,2,4]triazine core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thieno[2,3-e][1,2,4]triazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thieno[2,3-e][1,2,4]triazine core.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for the development of new drugs.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine
  • 6-(4-Chlorophenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine
  • 6-(4-Methoxyphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine

Uniqueness

6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity, physical properties, and biological activity. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

CAS No.

83715-56-4

Molecular Formula

C13H11N3S2

Molecular Weight

273.4 g/mol

IUPAC Name

6-(4-methylphenyl)-3-methylsulfanylthieno[2,3-e][1,2,4]triazine

InChI

InChI=1S/C13H11N3S2/c1-8-3-5-9(6-4-8)11-7-10-12(18-11)14-13(17-2)16-15-10/h3-7H,1-2H3

InChI Key

NWLGIZLTNDLVHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(S2)N=C(N=N3)SC

Origin of Product

United States

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